Formylstrospeside
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Overview
Description
Formylstrospeside is a steroid glycoside, specifically a cardenolide, which is a type of compound known for its biological activity, particularly in the context of cardiac glycosides. These compounds are often derived from plants and have significant pharmacological effects, especially on the cardiovascular system. This compound is known for its cytotoxic activity and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of formylstrospeside typically involves the extraction from natural sources such as Digitalis purpurea and Digitalis lanata. The process includes several steps of purification and chemical modification to isolate the desired compound. The synthetic route often involves the use of solvents like methanol and chloroform, and the reaction conditions include controlled temperatures and pH levels to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous chemicals. Techniques such as column chromatography and crystallization are commonly employed. The industrial process also ensures that the compound meets regulatory standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Formylstrospeside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can yield a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
Formylstrospeside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of cardenolides and their derivatives.
Biology: The compound is studied for its effects on cellular processes, particularly in the context of cytotoxicity and apoptosis.
Medicine: this compound is investigated for its potential therapeutic applications, especially in the treatment of heart conditions and certain types of cancer.
Mechanism of Action
Formylstrospeside exerts its effects primarily through its interaction with the sodium-potassium ATPase enzyme. This interaction inhibits the enzyme’s activity, leading to an increase in intracellular sodium levels. This, in turn, affects calcium ion concentrations within the cell, ultimately influencing cardiac muscle contraction. The compound’s cytotoxic effects are also linked to its ability to induce apoptosis in cancer cells through various molecular pathways .
Comparison with Similar Compounds
Formylstrospeside is unique among cardenolides due to its specific structural features and biological activity. Similar compounds include:
Digitoxin: Another cardenolide with similar cardiac effects but differing in its pharmacokinetic properties.
Ouabain: Known for its potent inhibitory effect on sodium-potassium ATPase, but with a different toxicity profile.
Strophanthidin: Shares similar cytotoxic properties but differs in its chemical structure and solubility characteristics.
This compound stands out due to its specific combination of cytotoxic and cardiotonic effects, making it a valuable compound for both research and therapeutic applications.
Properties
CAS No. |
6875-10-1 |
---|---|
Molecular Formula |
C31H46O10 |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate |
InChI |
InChI=1S/C31H46O10/c1-16-25(34)27(37-4)26(35)28(40-16)41-19-7-9-29(2)18(12-19)5-6-21-20(29)8-10-30(3)24(17-11-23(33)38-14-17)22(39-15-32)13-31(21,30)36/h11,15-16,18-22,24-28,34-36H,5-10,12-14H2,1-4H3 |
InChI Key |
XKWTVJAWBRFKLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC=O)O)C)C)O)OC)O |
Origin of Product |
United States |
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